Benzodithiete

photoelectron spectroscopy ionization potential electron donor strength

Benzodithiete (CAS 81044-78-2), systematically named 7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene, is a sulfur-rich heterocyclic compound with molecular formula C6H4S2 and molecular weight 140.226 g/mol. Its structure comprises a benzene ring fused to a four-membered dithiete ring, resulting in a rigid, electron-rich bicyclic system.

Molecular Formula C6H4S2
Molecular Weight 140.2 g/mol
CAS No. 81044-78-2
Cat. No. B14419104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzodithiete
CAS81044-78-2
Molecular FormulaC6H4S2
Molecular Weight140.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)SS2
InChIInChI=1S/C6H4S2/c1-2-4-6-5(3-1)7-8-6/h1-4H
InChIKeyBLTJGCJWPSQEMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzodithiete (CAS 81044-78-2): Core Structural and Energetic Baseline for Sulfur Heterocycle Selection


Benzodithiete (CAS 81044-78-2), systematically named 7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene, is a sulfur-rich heterocyclic compound with molecular formula C6H4S2 and molecular weight 140.226 g/mol [1]. Its structure comprises a benzene ring fused to a four-membered dithiete ring, resulting in a rigid, electron-rich bicyclic system [2]. The compound is typically generated as a transient reactive intermediate via thermal fragmentation of 1,2-dithio-benzene derivatives, and its properties have been characterized primarily through photoelectron spectroscopy and radical cation studies [3].

Benzodithiete (CAS 81044-78-2) Procurement Rationale: Why Class-Level Substitution Compromises Experimental Integrity


The sulfur heterocycle chemical space exhibits profound structure-dependent divergence in electronic properties, redox behavior, and radical cation stability [1]. Benzodithiete, as a strained 1,2-dithiete-fused aromatic system, occupies a distinct niche characterized by unique ionization energies and structural reorganization upon oxidation that differ quantitatively from isomeric dithiins (e.g., 1,4-dithiin), higher polycycles (e.g., thianthrene), and non-annelated analogs (e.g., 1,2-dithiin) [2]. Direct substitution with a less expensive or more readily available sulfur heterocycle without accounting for these specific energetic and structural parameters will introduce uncontrolled variables in any application requiring defined redox potentials, radical cation behavior, or specific cycloaddition reactivity [3].

Benzodithiete (CAS 81044-78-2): Head-to-Head Quantitative Differentiation from Key Sulfur Heterocycle Comparators


Benzodithiete Exhibits a Higher First Vertical Ionization Energy (8.46 eV) than Thianthrene (7.7-7.9 eV), Indicating Distinctly Lower Electron-Donating Propensity

Benzodithiete displays a vertical ionization energy (IE) of 8.46 eV measured by photoelectron (PE) spectroscopy, which is approximately 0.56-0.76 eV higher than the reported IE values for thianthrene (7.7-7.9 eV) [1]. This difference of 0.56-0.76 eV is significant and directly quantifies that benzodithiete is a weaker electron donor in the gas phase than its dibenzo-analog, thianthrene [2].

photoelectron spectroscopy ionization potential electron donor strength

Benzodithiete's Two Distinct PE Ionization Bands (8.15 eV and 8.46 eV) Reveal a Unique Electronic Structure Unavailable in 1,4-Dithiin and 1,2-Dithiin

The photoelectron spectrum of thermally generated benzodithiete exhibits two clearly resolved bands at 8.15 eV and 8.46 eV (vertical) [1]. In contrast, the PE spectrum of 1,4-dithiin is dominated by a different orbital sequence (π4, π3, π2, σ) and lacks this specific dual-band pattern, while 1,2-dithiins exhibit oxidation potentials that are less anodic than expected from their ionization potentials due to significant geometric relaxation upon oxidation [2]. This specific electronic fingerprint is unique to the benzodithiete framework.

electronic structure photoelectron spectroscopy orbital sequence

Benzodithiete Undergoes 'Substantial Structural Changes' Upon One-Electron Oxidation, Contrasting with 1,4-Dithiin and Thianthrene's Distinct Radical Cation Dynamics

One-electron oxidation using AlCl3/H2CCl2 generates paramagnetic radical cations of 1,2-benzodithiete, 1,4-dithiine, and thianthrene [1]. The study explicitly notes that 1,2-benzodithiete formation is accompanied by 'substantial structural changes', and its temperature-dependent ENDOR signal patterns provide unique information on radical cation structure and dynamics, including high sulfur spin populations [2]. While all three compounds form radical cations, the 'substantial structural changes' are a distinguishing feature of benzodithiete's oxidation process.

radical cation ENDOR spectroscopy structural reorganization

Benzodithiete's Thermal Generation via Fragmentation of 1,2-Dithio-Benzenes is a Characteristic Synthetic Handle Not Available to 1,4-Dithiin or Thianthrene

Benzodithiete (H4C6S2) is generated cleanly from 1,2-bis(chloromercapto)benzene H4C6(SCl)2 via thermal fragmentation in a gas-flow reactor, as monitored by real-time photoelectron spectroscopy [1]. In contrast, 1,4-dithiin and thianthrene are typically prepared by entirely different routes (e.g., flash vacuum pyrolysis of 2-mercaptobenzyl alcohols for benzothietes or condensation reactions for thianthrene), and do not share this specific, controllable thermal fragmentation pathway from a 1,2-dithio-benzene precursor [2].

synthetic methodology thermal fragmentation gas-flow reactor

Benzodithiete (CAS 81044-78-2) in Practice: Application Scenarios Defined by Differentiated Evidence


Rational Design of Charge-Transfer Complexes Requiring Precisely Tuned Electron Donor Strength

For researchers engineering charge-transfer (CT) complexes where the donor HOMO level must be carefully controlled, benzodithiete offers a verifiably higher vertical ionization energy (8.46 eV) compared to thianthrene (7.7-7.9 eV) [1]. This 0.56-0.76 eV difference directly translates to a lower electron-donating propensity, allowing finer tuning of CT band energies and complex stability than would be possible with the more strongly donating thianthrene scaffold.

Fundamental Studies of Radical Cation Structure and Dynamics in Sulfur Heterocycles

Benzodithiete is the preferred compound for investigations into the relationship between heterocyclic framework and radical cation structural reorganization [1]. Its distinct 'substantial structural changes' upon one-electron oxidation, contrasted with the behavior of 1,4-dithiin and thianthrene under identical conditions, make it a critical probe for elucidating the geometric and electronic factors governing paramagnetic species in organosulfur systems. ENDOR studies confirm its unique high sulfur spin population and relaxation dynamics [2].

Exploration of 1,2-Dithiete Annelation as a Synthetic Strategy in Heterocyclic Chemistry

Synthetic chemists aiming to access the benzodithiete core or its derivatives must rely on the specific thermal fragmentation route from 1,2-dithio-benzene precursors, a pathway not available for isomeric dithiins or thianthrenes [1]. This defines a clear experimental protocol for generating this transient species in situ, with real-time photoelectron spectroscopy serving as a validated method for monitoring its formation and purity [2].

Comparative Electronic Structure Analysis Using Photoelectron Spectroscopy

The distinct dual-band photoelectron spectrum of benzodithiete (8.15 and 8.46 eV) provides a unique spectroscopic fingerprint that facilitates its unambiguous identification in complex reaction mixtures or when generated as a transient intermediate [1]. This contrasts with the PE signatures of 1,4-dithiin and the anomalous oxidation behavior of 1,2-dithiins, establishing benzodithiete as a valuable reference compound for calibrating computational models and interpreting the electronic structure of sulfur-rich aromatic systems.

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